6-Chloro-7-methylpurine

Vue d'ensemble

Description

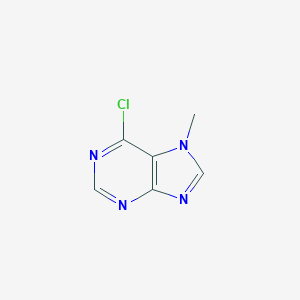

6-Chloro-7-methylpurine (CAS: 5440-17-5) is a purine derivative with the molecular formula C₆H₅ClN₄ and a molecular weight of 168.58 g/mol . Key physicochemical properties include:

- Melting Point: 175–185°C

- Boiling Point: 321.7°C at 760 mmHg

- Density: 1.59 g/cm³

- Appearance: Pale green crystalline solid

- Spectroscopic Data:

The compound is used in medicinal chemistry for treating psychiatric disorders such as schizophrenia and nausea . Its structure features a chlorine atom at C6 and a methyl group at N7, which influence its reactivity and biological activity .

Analyse Biochimique

Biochemical Properties

It is known that purine derivatives, including 6-Chloro-7-methyl-7H-purine, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some purine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that purine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Purine metabolism generally involves de novo synthesis, catabolism, and salvage pathways

Activité Biologique

6-Chloro-7-methylpurine is a purine derivative with significant implications in biochemical research and potential therapeutic applications. Its molecular formula is CHClN, and it has a molecular weight of 168.58 g/mol. This article explores its biological activity, mechanisms of action, and relevance in pharmacology, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHClN

- Molecular Weight : 168.58 g/mol

- CAS Number : 5440-17-5

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction : As a purine analog, it can interact with various enzymes involved in nucleic acid metabolism, potentially inhibiting or altering their function.

- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism, which can affect cell proliferation and apoptosis .

- Molecular Binding : The compound binds to biomolecules, leading to changes in enzymatic activities and metabolic pathways.

Biological Activity and Research Findings

Research has demonstrated that this compound possesses cytostatic properties, making it a candidate for further investigation in cancer therapy. A study indicated that derivatives of this compound showed significant cytostatic activity at micromolar concentrations .

Table 1: Cytostatic Activity of this compound Derivatives

| Compound | IC (µM) | Activity Description |

|---|---|---|

| This compound | Not specified | Potential precursor for active derivatives |

| 7-(2-thienyl)sulfanyl derivatives | Low micromolar | Significant cytostatic effects |

| 6-amino derivatives | >20 | Moderate cytotoxic activities |

Case Studies

- Synthesis of Thiopurines : In a significant study, researchers synthesized 7-methyl-6-(nitroimidazolyl)thiopurines from this compound. These compounds exhibited promising biological activity due to the introduction of the nitroimidazole moiety, known for radiosensitizing properties.

- Anticancer Applications : The National Cancer Institute (NCI) has evaluated this compound for its potential anticancer properties. The results indicated that while the parent compound may not exhibit strong activity alone, its derivatives could be developed into effective therapeutic agents .

- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that certain modifications of this compound enhance its cytotoxic effects, suggesting that structural variations can significantly impact biological activity .

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that 6-Chloro-7-methylpurine exhibits cytotoxic effects against various cancer cell lines, such as HeLa and A549. Studies have shown significant inhibition of cell growth at micromolar concentrations, highlighting its potential as an anticancer agent.

- Antiviral Properties : The compound has shown promise in inhibiting viral replication mechanisms, suggesting its utility in developing antiviral therapies.

2. Enzyme Inhibition

- This compound acts as an enzyme inhibitor by binding to active or allosteric sites on enzymes, thus affecting cellular signaling pathways. Its ability to intercalate into DNA or RNA may disrupt their structural integrity and function.

3. Genetic Manipulation

- In microbiology, this compound has been utilized as a counterselective marker for genetic manipulation in Thermococcus barophilus, improving genetic engineering techniques by reducing false positives in selection systems.

Study on Cancer Cell Lines

A study assessed the cytotoxic effects of various purine derivatives, including this compound, on human cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential application in cancer therapy.

Proteomic Analysis

Chemical proteomics research explored the selectivity profiles of kinase inhibitors like this compound in living systems. Findings suggested that this compound could differentially target specific kinases, indicating its potential for targeted cancer therapy.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antiviral | Inhibits viral replication mechanisms | |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines (e.g., HeLa, A549) | |

| Enzyme Inhibition | Binds to active sites of enzymes, affecting cellular signaling pathways | |

| Genetic Marker | Used for counterselection in genetic manipulation in Thermococcus species |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-7-methylpurine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and methylation of purine derivatives. For example, chlorination at the 6-position can be achieved using POCl₃ under reflux, while methylation at the 7-position employs methyl iodide in the presence of a base like K₂CO₃. Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF vs. THF) critically affect yield. A study reported 60–75% yields when optimizing stoichiometric ratios (1:1.2 for POCl₃:purine) and avoiding moisture .

Q. How is this compound characterized, and what analytical techniques resolve ambiguities in spectral data?

- Methodological Answer : Characterization requires a multi-technique approach:

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., 7-methyl protons at δ 3.4–3.6 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular weight (168.58 g/mol) and chlorine isotope patterns.

- X-ray Crystallography : Resolves structural ambiguities, such as bond angles in the purine ring.

Discrepancies in melting points (e.g., reported 243°C vs. observed 238–240°C) may arise from impurities; recrystallization in ethanol/water mixtures improves purity .

Q. What are the primary biomedical applications of this compound, and how are in vitro assays designed to evaluate its efficacy?

- Methodological Answer : The compound is explored as a nucleoside analog for targeting purine metabolism in cancer cells. Standard assays include:

- Cell Viability (MTT Assay) : IC₅₀ determination in leukemia cell lines (e.g., HL-60).

- Enzyme Inhibition : Purine nucleoside phosphorylase (PNP) activity measured via UV-Vis at 340 nm.

- Apoptosis Markers : Flow cytometry for caspase-3 activation. Controls must include untreated cells and reference inhibitors (e.g., immucillin-H) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The C6-Cl bond exhibits higher electrophilicity (Mulliken charge: +0.25) compared to C2, favoring SNAr mechanisms. Solvent effects (ε = 78.5 for water) are simulated using the SMD model. Validation involves comparing computed activation energies (ΔG‡) with experimental kinetic data .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ variations) often stem from differences in:

- Test Organisms : Rodent vs. zebrafish models.

- Dosing Protocols : Single vs. repeated administration.

- Analytical Sensitivity : LC-MS vs. ELISA for metabolite detection.

Harmonization requires adhering to OECD Guidelines (e.g., Test No. 423) and cross-validating results with independent labs .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : The 7-methyl group introduces steric hindrance, directing Suzuki-Miyaura couplings to the C2 position. Electronic effects are probed via Hammett plots (σₚ values for substituents). For example, electron-withdrawing groups at C6 reduce reaction rates (k = 0.15 min⁻¹ vs. 0.45 min⁻¹ for unsubstituted analogs). Palladium catalysts (e.g., Pd(PPh₃)₄) and ligand choice (e.g., XPhos) optimize yields .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Purine Derivatives

Structural and Functional Group Variations

The table below compares 6-Chloro-7-methylpurine with five analogs:

*Calculated based on substituent addition.

Physicochemical Properties

Propriétés

IUPAC Name |

6-chloro-7-methylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZREVPKGQGLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202788 | |

| Record name | 7H-Purine, 6-chloro-7-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-17-5 | |

| Record name | 7H-Purine, 6-chloro-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-7-methylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Purine, 6-chloro-7-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-7-methyl-7H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloro-7-methylpurine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3373NFV6YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.